molecular formula C18H18FNO B1325680 3-Fluoro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-28-0

3-Fluoro-3'-pyrrolidinomethyl benzophenone

Cat. No. B1325680
M. Wt: 283.3 g/mol
InChI Key: RXAIYJPXQAHPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-3’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H18FNO . It is not intended for human or veterinary use and is primarily used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-Fluoro-3’-pyrrolidinomethyl benzophenone consists of 18 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 1 fluorine atom . For a detailed view of the molecular structure, please refer to resources such as PubChem .


Physical And Chemical Properties Analysis

3-Fluoro-3’-pyrrolidinomethyl benzophenone has a molecular weight of 283.3 g/mol. Additional physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Research on benzophenones, including variants like 3-Fluoro-3'-pyrrolidinomethyl benzophenone, has indicated their potential in cancer treatment. A study by Al‐Ghorbani et al. (2016) synthesized benzophenones with a pyridine nucleus and tested their antiproliferative activity against Dalton's lymphoma ascites (DLA) cells. Compounds with fluoro groups showed significant activity, indicating the potential of fluoro-substituted benzophenones like 3-Fluoro-3'-pyrrolidinomethyl benzophenone in cancer research (Al‐Ghorbani et al., 2016).

Environmental Impact and Degradation

Benzophenone derivatives are widely used in personal care products and have raised environmental concerns. Studies have investigated the degradation and removal of benzophenone compounds from water. For instance, Cao et al. (2021) studied the chemical oxidation process of Benzophenone-3 (BP-3) and found that potassium permanganate could effectively degrade BP-3, reducing its toxicity (Cao et al., 2021). Similarly, Zúñiga-Benítez et al. (2016) explored the photocatalytic degradation of BP3 using titanium dioxide, suggesting that photocatalysis could be an effective method for removing benzophenone derivatives from water (Zúñiga-Benítez et al., 2016).

Photocatalytic Applications

Benzophenone derivatives have also been explored for their photocatalytic properties. Wang et al. (2019) investigated the photocatalytic degradation of BP-3 using PbO/TiO2 and Sb2O3/TiO2 photocatalysts. They optimized various parameters for efficient degradation, indicating the potential of benzophenone derivatives in photocatalytic applications (Wang et al., 2019).

Implications for Human Health

While the primary focus of research on 3-Fluoro-3'-pyrrolidinomethyl benzophenone is not directly related to human health, studies on similar benzophenone compounds have raised concerns. For example, Utsunomiya et al. (2019) investigated the cytotoxicity of Benzophenone-3 on rat thymocytes, which could provide insights into the broader implications of benzophenone derivatives on cellular health (Utsunomiya et al., 2019).

Potential for Alzheimer's Disease Treatment

Research on fluorinated benzophenone derivatives, similar to 3-Fluoro-3'-pyrrolidinomethyl benzophenone, suggests potential applications in Alzheimer's disease treatment. Belluti et al. (2014) developed fluorinated benzophenone analogues as multipotent agents against β-secretase and acetylcholinesterase, indicating possible therapeutic uses (Belluti et al., 2014).

Safety And Hazards

The safety and hazards associated with 3-Fluoro-3’-pyrrolidinomethyl benzophenone are not specified in the search results. For safety information, it is recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer or supplier .

properties

IUPAC Name

(3-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h3-8,11-12H,1-2,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAIYJPXQAHPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643197
Record name (3-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3'-pyrrolidinomethyl benzophenone

CAS RN

898770-28-0
Record name Methanone, (3-fluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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